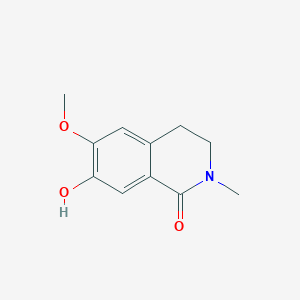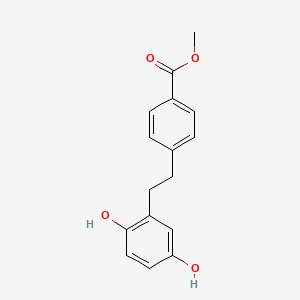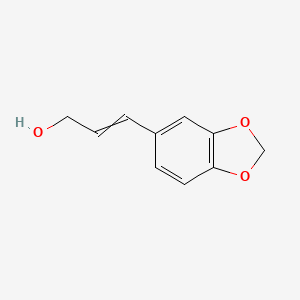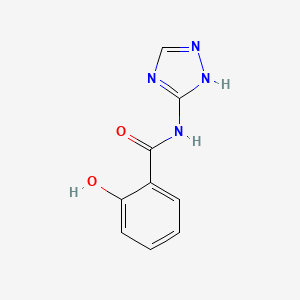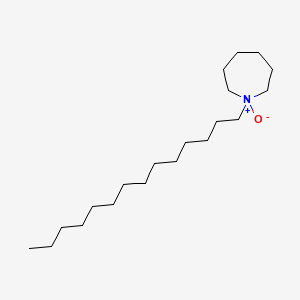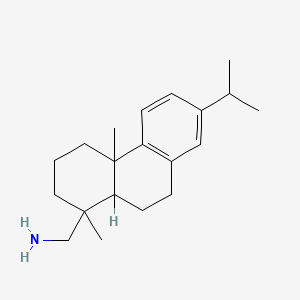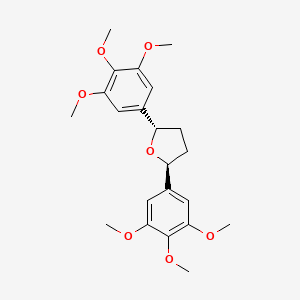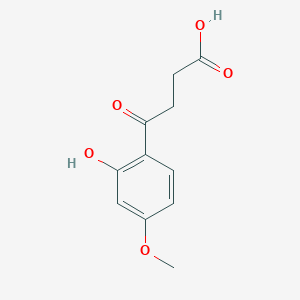
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
A study by Musser et al. (1987) synthesized a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which includes compounds similar to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid. These compounds were tested as inhibitors of leukotriene D4 (LTD4) and showed promising results, particularly in inhibiting bronchospasm induced by LTD4 and ovalbumin in guinea pigs (Musser et al., 1987).
2. Interaction with 2-(Aminophenyl)methanol
Research by Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids, including analogs of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, with 2-(aminophenyl)methanol. This study is significant in understanding the chemical behavior and potential applications of these compounds in synthesizing novel chemical structures (Amalʼchieva et al., 2022).
3. Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid. This study adds to the understanding of how these compounds can be used as potential antioxidants in various applications (Stanchev et al., 2009).
4. Potential Anti-diabetic Agent
A study by Khurana et al. (2018) on a succinamic acid derivative, structurally similar to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, showed potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. This research points to the therapeutic potential of such compounds in managing diabetes (Khurana et al., 2018).
5. Synthesis of (+)-Trachyspic Acid
Morokuma et al. (2008) conducted a study involving the synthesis of (+)-trachyspic acid, where derivatives of 4-oxobutanoic acid were used. This research highlights the role of these compounds in synthesizing complex molecules with potential pharmacological applications (Morokuma et al., 2008).
Safety And Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage conditions.
Eigenschaften
IUPAC Name |
4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHZBODZRNHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932777 | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
14617-02-8 | |
| Record name | NSC78012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights did the X-ray crystal structure provide about the binding mode of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid to PfOMPDC and its implications for future drug design?
A2: The crystal structure of the PfOMPDC-inhibitor complex, resolved at 2.1 Å, provides valuable insights into the inhibitor's binding mode []. It reveals that while the inhibitor occupies the phosphate-binding region, it leaves space unoccupied that normally accommodates the pyrimidine and ribose rings of OMP/UMP []. This finding suggests a strategy for developing more potent inhibitors by designing molecules that occupy these unoccupied spaces, potentially leading to increased binding affinity and specificity []. Therefore, combining structural elements of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid with moieties mimicking the pyrimidine and ribose rings of OMP/UMP might be a promising avenue for developing novel antimalarial drugs [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



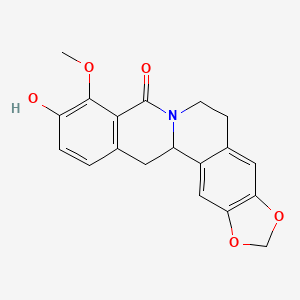

![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)
